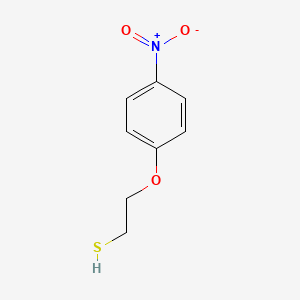

2-(4-Nitrophenoxy)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Kinetics of Aromatic Nucleophilic Substitution

- Micellar Catalysis in Nitronaphthalimides: 2-(4-Nitrophenoxy)ethanethiol derivatives exhibit significant interactions in micellar systems, impacting the kinetics of aromatic nucleophilic substitutions in nitronaphthalimides, which are used in staining cells and photodynamic therapy. The substitution products are typically fluorescent, with micelles greatly accelerating the reaction rates (Triboni et al., 2003).

Agricultural Applications

- Growth Acceleration in Rice: Derivatives of this compound have been synthesized and applied in rice planting, demonstrating an ability to accelerate growth and increase output. This suggests potential agricultural applications of these compounds (Rui, 2002).

Organic Synthesis and Separation

- Synthesis of Organic Intermediates: The compound and its related derivatives play a role as intermediates in organic synthesis processes, such as in the preparation of 1-bromo-2-(p-nitrophenoxy)ethane. Studies have explored the solubility properties of these compounds for effective separation and purification (Liu Qiao-yun, 2004).

Photochemistry and Photophysics

- Photocleavage and Photodynamic Behavior: The dynamic behavior of photoexcited nitrophenyl alkyl ethers, which include this compound derivatives, has been studied. These compounds demonstrate unique photocleavage properties under specific conditions, relevant for photodynamic and photochemical research (González-Blanco et al., 1997).

Isotope Enrichment and Radiopharmaceuticals

- Enrichment of N-methyl-2-(4-nitrophenoxy)ethanamine: This compound has been used in the preparation of isotopically enriched derivatives for potential applications in radiopharmaceuticals and tracer studies (Yilmaz & Shine, 1988).

Environmental Impact and Degradability

- Toxicity in Anaerobic Systems: Studies on the toxicity and degradability of nitrophenols, including derivatives of this compound, in anaerobic systems have provided insights into environmental impacts and potential biodegradation pathways (Uberoi & Bhattacharya, 1997).

Spectroscopic and Chemical Characterization

- Metal Complexes with 1,2-Bis(m-aminophenoxy)ethane: Derivatives of this compound have been used in the preparation of metal complexes, which are characterized using various spectroscopic techniques. These studies contribute to a better understanding of the chemical and physical properties of such compounds (Temel et al., 2007).

Oxidation and Antioxidant Studies

- Antioxidant Activity in Wines: Ethanethiol derivatives, including this compound, have been studied for their redox behavior and influence on the antioxidant activity in wines. This research provides insights into the role of these compounds in food chemistry and preservation (Dias et al., 2013).

Catalysis and Chemical Transformations

- Catalytic Hydrogenation Processes: The compound has been used in catalytic hydrogenation processes, demonstrating its potential as a versatile reagent in various chemical transformations (Chen Hong-bo, 2011).

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-1-3-8(4-2-7)12-5-6-13/h1-4,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWPAIFMPOCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)

![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2693373.png)

![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2693383.png)

![7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2693385.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)